2-methyl-N-(2-morpholinoethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
2-methyl-N-(2-morpholinoethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is known for its diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it a promising scaffold for the design of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-morpholinoethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction and improve yields. This method is advantageous as it reduces reaction times and energy consumption . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in the industrial synthesis of thiazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-morpholinoethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-methyl-N-(2-morpholinoethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-morpholinoethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . Additionally, it can interfere with the function of topoisomerase II, an enzyme involved in DNA replication, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-substituted thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the thiazole and pyrimidine rings.
Thiadiazolo[3,2-a]pyrimidines: These compounds contain a thiadiazole ring fused with a pyrimidine ring and exhibit similar biological activities.
Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo pyrimidine] derivatives: These compounds have a more complex structure but share the thiazolopyrimidine core.
Uniqueness
The uniqueness of 2-methyl-N-(2-morpholinoethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the morpholinoethyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C14H18N4O3S |
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Molecular Weight |
322.39 g/mol |
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H18N4O3S/c1-10-9-18-13(20)11(8-16-14(18)22-10)12(19)15-2-3-17-4-6-21-7-5-17/h8-9H,2-7H2,1H3,(H,15,19) |
InChI Key |
GYLHXCZOITUYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
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